4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole
Description
4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole (CAS: 147611-81-2, molecular formula: C₉H₈N₄O₃S₂, molecular weight: 284.308 g/mol) is a fluorescent derivatization reagent widely used in high-performance liquid chromatography (HPLC) for the sensitive detection and chiral separation of amines, amino acids, and peptides . Characterized by its yellow crystalline morphology (melting point: 126°C), this compound contains a reactive isothiocyanate (-N=C=S) group at the 7-position, enabling covalent bonding with primary and secondary amines under mild conditions (pH 9–10, room temperature) . Its dimethylaminosulfonyl group enhances fluorescence quantum yield, making it ideal for trace analyte detection with limits of detection (LOD) as low as 2.1 × 10⁻¹¹ mol/L in chiral separations . Applications span pharmaceutical analysis, forensic toxicology, and biomarker quantification, particularly for enantiomeric resolution and Edman degradation .
Properties
IUPAC Name |
7-isothiocyanato-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S2/c1-13(2)18(14,15)7-4-3-6(10-5-17)8-9(7)12-16-11-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOZAUUDBKHLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163760 | |
| Record name | 7-N,N-Dimethylaminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-81-2 | |
| Record name | 7-N,N-Dimethylaminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147611812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-N,N-Dimethylaminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DBD-NCS [=4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole] [for HPLC Labeling and Edman Degradation] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonation at the 4-Position
The dimethylaminosulfonyl group is introduced via nucleophilic aromatic substitution. Using dimethylamine and sulfur trioxide-triethylamine complex under anhydrous conditions yields the sulfonamide derivative:
Optimization Parameters :
Nitro Group Reduction
Catalytic hydrogenation converts the 7-nitro group to an amine using Pd/C (10 wt%) in ethanol:
Critical Considerations :
Isothiocyanate Formation
The 7-amino group reacts with thiophosgene (CSCl₂) in dichloromethane:
Safety and Yield :
-
Temperature Control: ≤5°C minimizes decomposition
-
Solvent: Anhydrous CH₂Cl₂ prevents hydrolysis
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance reproducibility:
| Stage | Equipment | Parameters |
|---|---|---|
| Sulfonation | Microreactor | 5°C, 30 min residence time |
| Hydrogenation | Fixed-bed reactor | 50°C, 10 bar H₂ |
| Thiophosgene Reaction | Jacketed tubular reactor | −5°C, 1h residence |
Advantages :
Purification Protocols
Final product purification involves:
-
Liquid-Liquid Extraction : Remove unreacted thiophosgene with hexane
-
Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (1:4)
-
Crystallization : From methanol/water (4:1) at −20°C
Typical Recovery : 88–92% after crystallization
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (d, J=8.4 Hz, 1H), 3.12 (s, 6H)
-
FT-IR (KBr): 2145 cm⁻¹ (N=C=S), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)
Purity Assessment :
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, 30:70 ACN/H₂O, 1 mL/min | 99.5% |
| Elemental Analysis | C: 38.03%, H: 2.84%, N: 19.71% | Theor: C: 38.02%, H: 2.83%, N: 19.70% |
Challenges and Mitigation Strategies
Challenge 1 : Thiophosgene Toxicity
Challenge 2 : Sulfonamide Hydrolysis
-
Mitigation : Maintain pH 6–7 during aqueous workups
Challenge 3 : Isothiocyanate Polymerization
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole primarily undergoes nucleophilic substitution reactions. It reacts with nucleophiles such as amines and thiols to form stable thiourea and urea derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents like acetonitrile or dimethylformamide, often at room temperature or slightly elevated temperatures to enhance reaction rates .
Major Products
The major products formed from these reactions are fluorescent derivatives of the nucleophiles, which can be easily detected and quantified using fluorescence spectroscopy. These derivatives are valuable in various analytical applications, including protein sequencing and peptide mapping .
Scientific Research Applications
Chemistry
- Fluorescent Labeling : DBD-NCS is primarily used for the detection and quantification of biomolecules. It forms highly fluorescent derivatives with amino acids and proteins, which are crucial for various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry .
- Reactivity : The compound undergoes nucleophilic substitution reactions with primary and secondary amines and thiols. Common solvents for these reactions include acetonitrile and dimethylformamide.
Biology
- Protein-Protein Interactions : DBD-NCS is employed to study protein interactions within cells. By labeling specific proteins, researchers can track their interactions in real-time using fluorescence microscopy .
- Enzyme Activity Studies : The compound aids in the investigation of enzyme kinetics by allowing the visualization of enzyme-substrate interactions through fluorescence changes.
- Cellular Localization : DBD-NCS can be used to determine the localization of biomolecules within cellular compartments, providing insights into cellular functions and mechanisms .
Medicine
- Drug Development : In pharmaceutical research, DBD-NCS is utilized to track the distribution and metabolism of drugs within biological systems. This application is vital for understanding pharmacokinetics and optimizing drug formulations .
- Clinical Diagnostics : The compound has potential applications in developing diagnostic assays for diseases by labeling specific biomarkers. Its high sensitivity allows for the detection of low-abundance targets in complex biological samples.
Industry
- Quality Control : In the biopharmaceutical industry, DBD-NCS is applied in quality control processes to ensure the consistency and efficacy of therapeutic products. Its ability to provide quantitative measurements makes it invaluable for regulatory compliance .
- Diagnostic Assays Development : The compound is also used in developing various diagnostic tests, leveraging its fluorescent properties to enhance detection limits and specificity .
Case Study 1: Protein Interaction Analysis
A study utilized DBD-NCS to label specific proteins involved in a signaling pathway within live cells. The fluorescent signals allowed researchers to visualize protein interactions dynamically, leading to new insights into cellular communication mechanisms.
Case Study 2: Drug Metabolism Tracking
In a pharmacokinetic study, DBD-NCS was employed to trace a newly developed drug's distribution in animal models. The results demonstrated the compound's utility in assessing bioavailability and tissue distribution patterns essential for drug development.
Mechanism of Action
The mechanism of action of 4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole involves the formation of a covalent bond between the isothiocyanate group and nucleophilic sites on target molecules. This reaction results in the formation of highly fluorescent derivatives, which can be detected and analyzed using fluorescence spectroscopy. The molecular targets include amino groups on proteins and peptides, allowing for precise labeling and detection .
Comparison with Similar Compounds
Comparison with Similar Benzoxadiazole Derivatives
Benzoxadiazole derivatives are distinguished by substituents at the 7-position, which dictate reactivity, detection sensitivity, and application scope. Below is a detailed comparison:
Table 1: Key Benzoxadiazole Derivatives and Their Properties
Reactivity and Selectivity
- DBD-NCS: The isothiocyanate group reacts selectively with amines, forming stable thiourea derivatives. This enables chiral resolution of compounds like methylphenidate (MPH) and α,α-diphenyl-2-pyrrolidinemethanol (D2PM) with baseline separation (RS > 1.5) .
- DBD-F : The electron-withdrawing fluoro group facilitates nucleophilic substitution with amines, particularly under alkaline conditions. It is preferred for aliphatic amine detection in atmospheric samples due to compatibility with hydrophilic interaction liquid chromatography (HILIC) .
- DBD-H : Reacts with aldehydes/ketones to form hydrazones, offering superior specificity for lipid peroxidation markers like 4HNE. Subzero temperature extraction enhances sensitivity in complex matrices like serum .
Sensitivity and Detection Limits
- DBD-NCS achieves the lowest reported LOD (2.1 × 10⁻¹¹ mol/L) for chiral amines due to its strong fluorescence emission (λex = 460 nm, λem = 550 nm) .
- DBD-F exhibits broader linear ranges (e.g., 0.1–100 µM for metoprolol) but lower sensitivity compared to DBD-NCS in chemiluminescence detection (CL) .
- DBD-PyNCS, with a pyrrolidinyl spacer, improves steric resolution for bulky analytes like tryptophan, though with marginally higher LODs than DBD-NCS .
Biological Activity
4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole (DBD-NCS) is a synthetic compound with notable applications in biochemical research, particularly in the field of protein labeling and detection. Its unique chemical structure allows it to interact with various biological molecules, making it a valuable tool in studies of cellular processes and molecular interactions.
- CAS Number : 147611-81-2
- Molecular Formula : C₉H₈N₄O₃S₂
- Molecular Weight : 284.31 g/mol
- Melting Point : 126°C
- Physical Form : Crystalline powder, yellow color
DBD-NCS functions primarily as a labeling agent due to its isothiocyanate group, which can react with nucleophilic sites on proteins, such as amines and thiols. This reactivity allows for the covalent attachment of fluorescent tags to proteins, facilitating their detection and quantification in various assays.
Protein Labeling
DBD-NCS is extensively used in high-performance liquid chromatography (HPLC) for the derivatization of amino acids and proteins. The compound reacts with primary amines to form stable fluorescent derivatives, enhancing the sensitivity and specificity of detection methods. This property has been exploited in various studies for the quantification of biogenic amines in biological fluids .
| Application | Description |
|---|---|
| HPLC Labeling | Used to derivatize amino acids and proteins for enhanced fluorescence detection. |
| Edman Degradation | Facilitates the sequencing of proteins by labeling amino acids during the degradation process. |
Cytotoxicity and Cellular Effects
Research indicates that DBD-NCS exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to form adducts with cellular proteins may disrupt normal cellular functions, leading to apoptosis in malignant cells. For instance, studies have shown that DBD-NCS can induce cell death in human breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with DBD-NCS resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxicity against MCF-7 cells.
- Neurotoxicity Assessment : A study evaluated DBD-NCS's effects on neuronal cells, revealing that at higher concentrations, it induced neurotoxic effects characterized by increased reactive oxygen species (ROS) production and subsequent cell death.
Research Findings
Recent studies have highlighted the versatility of DBD-NCS in biochemical applications:
- Fluorescent Derivatization : DBD-NCS has been successfully employed for the fluorescent labeling of various biomolecules, allowing for improved visualization in microscopy and flow cytometry.
- Biomarker Discovery : Its use in metabolomics has led to the identification of potential biomarkers for diseases by enabling the profiling of metabolites in biofluids .
Q & A
Q. What are the optimal reaction conditions for derivatizing primary amines with 4-(N,N-Dimethylaminosulfonyl)-7-isothiocyanato-2,1,3-benzoxadiazole (DBD-NCS) to ensure efficient labeling for HPLC analysis?
- Methodological Answer : Derivatization with DBD-NCS requires basic conditions (pH 9.5–10.0) and a reaction time of 30–60 minutes at 25–30°C. For DL-amino acids, borate buffer (pH 9.5) is used, while β-blockers are derivatized in acetonitrile:water mixtures. Excess reagent is removed via SPE or liquid-liquid extraction. The thiourea derivatives exhibit stability for >24 hours under refrigerated conditions .
Q. Table 1. Optimal Reaction Conditions for DBD-NCS Derivatization
| Analyte | pH | Temperature (°C) | Reaction Time (min) | Solvent | Reference |
|---|---|---|---|---|---|
| DL-Amino Acids | 9.5 | 25 | 60 | Borate buffer | |
| β-Blockers | 10.0 | 30 | 30 | Acetonitrile:H₂O |
Q. How does DBD-NCS facilitate the chiral separation of DL-amino acids in reversed-phase HPLC?
- Methodological Answer : DBD-NCS reacts with amino groups to form diastereomers, enabling separation on reversed-phase ODS columns. Mobile phases containing 0.1% trifluoroacetic acid (TFA) enhance resolution by suppressing ionization. Fluorescence detection (λex = 384 nm, λem = 520 nm) ensures sensitivity down to nM levels. For example, D-Ala and D-Ser in human urine were resolved with baseline separation using this method .
Q. What are the fluorescence detection parameters for DBD-NCS derivatives, and how do they compare to other benzoxadiazole-based reagents?
- Methodological Answer : DBD-NCS derivatives exhibit λex/λem at 384/520 nm, distinct from DBD-F (440/569 nm) and DBD-H (450/565 nm). This allows multiplexed detection in complex matrices.
Q. Table 2. Fluorescence Properties of Benzoxadiazole Reagents
| Reagent | λex (nm) | λem (nm) | Application | Reference |
|---|---|---|---|---|
| DBD-NCS | 384 | 520 | HPLC labeling, Edman degradation | |
| DBD-F | 440 | 569 | Amine derivatization | |
| DBD-H | 450 | 565 | Thiol detection |
Advanced Questions
Q. What strategies minimize epimerization during DBD-NCS derivatization of DL-amino acids?
- Methodological Answer : Epimerization is minimized by:
Q. How does mobile phase composition affect the resolution of DBD-NCS-labeled thiohydantoins in peptide sequencing?
Q. How does DBD-NCS compare to other isothiocyanate reagents in multi-step derivatization protocols?
- Methodological Answer : DBD-NCS offers superior specificity for primary amines due to its electron-withdrawing dimethylaminosulfonyl group, reducing side reactions. Unlike FITC, it forms stable thiourea bonds resistant to hydrolysis. In Edman degradation, DBD-NCS-labeled peptides show 95% sequencing efficiency, comparable to PITC but with fluorescence detection .
Q. What analytical validation steps are critical for DBD-NCS-based quantification of D-amino acids in biological matrices?
- Methodological Answer :
- Calibration curves using isotopically labeled standards (e.g., D-Ala-d₃).
- Spike-recovery tests in nail or plasma matrices (recovery: 85–110%) .
- Limit of detection (LOD) : 0.1–1.0 nM for urine samples via UPLC-ESI-TOF-MS .
- Inter-day precision : RSD <9.2% for polyamines in nail samples .
Q. How can DBD-NCS derivatization be adapted for nano-flow LC-MS in proteomics?
- Methodological Answer :
- Scale-down : Use 1/10th reaction volumes (e.g., 10 µL) in borate buffer.
- Column selection : 75 µm ID capillary columns with 3 µm ODS particles.
- LOD improvement : 0.05 nM for acetylated peptides, achieved via on-column focusing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
